PRL-3 Inhibitor
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Overview
Description
5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is an aromatic ether.
Scientific Research Applications
Phosphatases of Regenerating Liver (PRL) as Therapeutic Targets in Cancer
Phosphatases of regenerating liver (PRL) are a class of protein tyrosine phosphatases with oncogenic activity implicated in various cancers. PRLs, notably, modulate intracellular magnesium levels by interacting with magnesium transporters, cyclin M (CNNM). These interactions make PRLs significant in oncogenic and tumor suppressor signaling pathways, influencing cellular growth and promoting cancer metastasis. Consequently, PRLs are appealing therapeutic targets. Current research focuses on understanding the molecular basis of PRL inhibition to develop novel therapeutic agents for cancer treatments. However, despite the discovery of several potent PRL inhibitors, further improvements are necessary before clinical applications are viable (Wang, 2018).
The Role of PRL-3 in Gastric Cancer Prognosis
PRL-3 overexpression is significantly associated with gastric cancer (GC) metastasis. Studies evaluating the relationship between PRL-3 expression and prognosis in GC indicate that PRL-3 overexpression is a marker for poor prognosis. A meta-analysis incorporating 1380 GC patients from six studies reveals that PRL-3 overexpression correlates with overall survival, indicating its potential as a biomarker for poor prognosis in GC. Furthermore, PRL-3 overexpression is significantly linked with various clinicopathological features such as tumor stage, depth of invasion, vascular invasion, lymphatic invasion, and lymph node metastasis (Hu et al., 2013).
PRL and Neuroprotection
Prolactin (PRL) is recognized for its role in neuroprotection against excitotoxicity, a prevalent alteration in neurological and neurodegenerative diseases. PRL's neuroprotective effect against excitotoxicity is significant, although the underlying molecular signaling pathways, particularly PI3K/AKT, NF-κB, and JAK2/STAT5, remain unclear. Understanding these pathways is crucial for harnessing PRL's neuroprotective effects in treating neurological diseases (Molina-Salinas et al., 2021).
properties
Molecular Formula |
C17H11Br2NO2S2 |
---|---|
Molecular Weight |
485.2 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8- |
InChI Key |
HXNBAOLVPAWYLT-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
1-(2-bromobenzyloxy)-4-bromo-2-benzylidene rhodanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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